molecular formula C19H17NO5 B11226651 (4Z)-4-(2,5-dimethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(2,5-dimethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11226651
M. Wt: 339.3 g/mol
InChI Key: GNFZBQLCKJJRLE-PTNGSMBKSA-N
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Description

(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its unique combination of methoxyphenyl groups and an oxazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C19H17NO5/c1-22-13-8-9-16(23-2)12(10-13)11-15-19(21)25-18(20-15)14-6-4-5-7-17(14)24-3/h4-11H,1-3H3/b15-11-

InChI Key

GNFZBQLCKJJRLE-PTNGSMBKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3OC

Origin of Product

United States

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